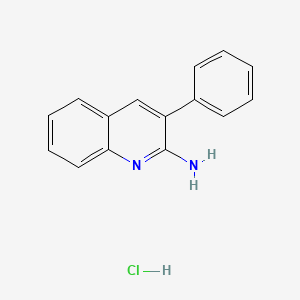![molecular formula C22H26BF2N3O2S2 B13719000 8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy is a chemical compound known for its reactivity with thiols to form mixed disulfides . It is primarily used in proteomics research and has applications in probing the structures of various receptor channels . The molecular formula of this compound is C22H26BF2N3O2S2, and it has a molecular weight of 477.40 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
There is limited information on the industrial production methods of 8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy.
Analyse Chemischer Reaktionen
Types of Reactions
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds formed.
Substitution: The aminoethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants involved.
Major Products Formed
The major products formed from these reactions include mixed disulfides when reacting with thiols . The specific products depend on the nature of the reactants and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy involves its reactivity with thiols to form mixed disulfides . This reactivity allows it to probe the structures of various receptor channels by forming covalent bonds with specific amino acid residues. The molecular targets and pathways involved include the acetylcholine receptor channel and the GABA receptor channel .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-[4-(Aminomethyl)phenyl] Bodipy: Similar in structure but lacks the methanethiosulfonyl group.
8-[4-(Methanethiosulfonyl)phenyl] Bodipy: Similar but lacks the aminoethyl group.
Uniqueness
8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy is unique due to its specific reactivity with thiols, which allows it to form mixed disulfides and probe the structures of receptor channels . This makes it a valuable tool in proteomics research and the study of protein interactions.
Eigenschaften
Molekularformel |
C22H26BF2N3O2S2 |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-(2-methylsulfonylsulfanylethyl)aniline |
InChI |
InChI=1S/C22H26BF2N3O2S2/c1-14-12-16(3)27-21(14)20(22-15(2)13-17(4)28(22)23(27,24)25)18-6-8-19(9-7-18)26-10-11-31-32(5,29)30/h6-9,12-13,26H,10-11H2,1-5H3 |
InChI-Schlüssel |
KMZRIAVXLIWCSW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)NCCSS(=O)(=O)C)C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)
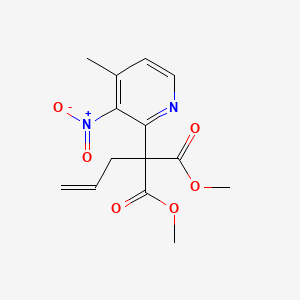

![tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13718935.png)
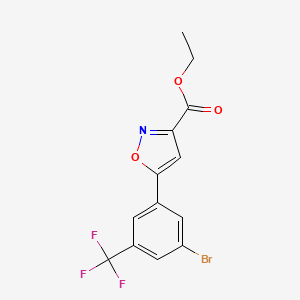
![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13718951.png)
![N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine](/img/structure/B13718955.png)
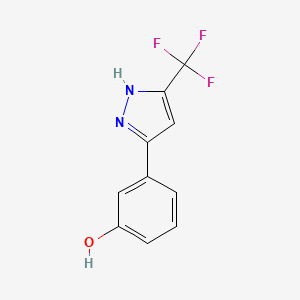
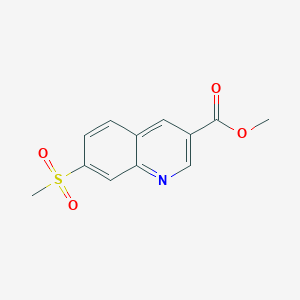
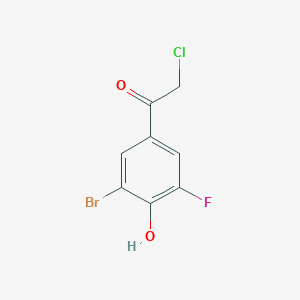
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
